molecular formula C24H17N3O2 B2530672 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-83-3

3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2530672
CAS No.: 901264-83-3
M. Wt: 379.419
InChI Key: ONPLKDCPPFDGCK-UHFFFAOYSA-N
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Description

3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17N3O2 and its molecular weight is 379.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives, including those similar in structure to 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been synthesized and analyzed for various scientific applications. A notable study described the synthesis and comprehensive characterization of a novel isoxazolquinoxalin derivative (IZQ), where detailed synthesis procedures, crystal structure analysis through single crystal X-ray diffraction, DFT calculations, and Hirshfeld surface analysis were conducted. This study also explored the compound's potential as an anti-cancer agent through molecular docking studies, highlighting its promising interactions with specific homo sapiens proteins (Abad et al., 2021).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of quinoxaline derivatives. One research synthesized new quinoline and chromene derivatives bearing a triazolopyrimidine moiety and evaluated their antimicrobial properties. The study revealed that some compounds exhibited promising antimicrobial activity, with specific derivatives showing significant potency (Abu‐Hashem & Gouda, 2017).

Optical and Electronic Properties

The optical and electronic properties of pyrazoloquinoline derivatives have been extensively studied for their potential applications in light-emitting devices. Research into the fluorescence quenching of a pyrazolo[3,4-b]quinoline derivative by protonation demonstrated the stability of their fluorescence in various conditions and the efficient, reversible quenching process in the presence of protic acid. This study provided insights into the dynamic and static quenching mechanisms and the potential for these materials in optoelectronic applications (Mu et al., 2010).

Green Chemistry Approaches

In alignment with green chemistry principles, a study described the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction. This environmentally friendly "on water" protocol demonstrated high atom economy and the formation of multiple bonds and rings in a single operation, highlighting an efficient and sustainable approach to synthesizing structurally complex molecules (Rajesh et al., 2011).

Properties

IUPAC Name

3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPLKDCPPFDGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.